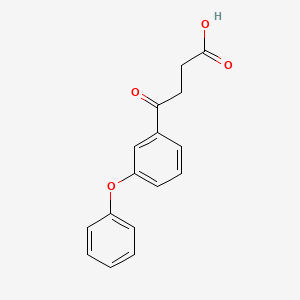

4-Oxo-4-(3-phenoxyphenyl)butyric acid

Description

Contextualization within the Functionalized Butyric Acid Chemical Class

Butyric acid, systematically named butanoic acid, is a four-carbon carboxylic acid. ebi.ac.uk In its basic form, it is a well-understood molecule, but its true potential in advanced research is unlocked when it is "functionalized." reachemchemicals.com Functionalization is the process of adding new chemical groups (functional groups) to a base molecule, which can dramatically alter its chemical and physical properties. reachemchemicals.com

4-Oxo-4-(3-phenoxyphenyl)butyric acid is a prime example of such functionalization. The core butyric acid structure is modified with two key functional groups: an oxo group at the fourth carbon, creating a ketone, and a phenyl group that is itself substituted with a phenoxy group. This class of compounds, often referred to as 4-oxo-arylbutyric acids, serves as a versatile scaffold in chemical synthesis. ebi.ac.ukgoogle.com Researchers utilize these scaffolds to build more complex molecules, often with specific biological targets in mind. The butyric acid chain provides a flexible linker, while the aryl (in this case, phenoxyphenyl) group can be modified to fine-tune the molecule's interaction with other substances. ontosight.ainih.gov

Significance of Phenoxyphenyl Moieties in Contemporary Organic and Medicinal Chemistry Research

The phenoxyphenyl moiety—a phenyl group attached to another phenyl group via an ether linkage—is not merely a structural component; it is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.com This term is used for molecular structures that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. The presence of this moiety is a key feature in many compounds being investigated for a wide range of therapeutic applications, including anticancer, neurological, and antimicrobial treatments. mdpi.comnih.gov

The significance of the phenoxyphenyl group lies in its ability to engage in specific types of intermolecular interactions. nih.gov The phenyl rings can participate in π–π stacking with biological targets like proteins, while the ether oxygen can form hydrogen bonds. nih.gov This dual-interaction capability enhances the binding affinity and selectivity of a molecule for its intended target. mdpi.com For example, research on various compounds has shown that the phenoxy group can improve binding to receptors, act as a key pharmacophore component, and contribute to a higher safety profile for potential drugs. mdpi.comnih.gov The exploration of phenoxyphenyl pyridines as potent sodium channel inhibitors for neuropathic pain further highlights the moiety's importance. nih.gov

Overview of Current Research Trajectories for this compound and Structural Analogues

Current research involving this compound and its structural analogs is primarily focused on synthesis and the exploration of their potential as biologically active agents. The core structure of 4-oxo-4-arylbutyric acid is being used as a starting point for creating novel and complex heterocyclic compounds.

One major research trajectory is the use of this scaffold in drug discovery. For instance, a novel chemical series of butanoic acid derivatives, structurally related to the target compound, has been identified as potent and selective S1P1 receptor agonists, which have potential applications in treating autoimmune diseases. nih.gov In other studies, similar structures like 4-oxo-4-phenyl-butanoic acid derivatives are being investigated as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. google.com

Another avenue of research involves using these molecules as building blocks in organic synthesis. For example, derivatives such as 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid have been synthesized and used to create new pyridazinone and other heterocyclic systems. nih.gov Similarly, 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid is utilized as a starting material for a variety of heterocyclic compounds. researchgate.net These studies demonstrate the versatility of the 4-oxo-4-arylbutyric acid framework in generating diverse chemical structures for further investigation.

Table 2: Examples of Research on Structural Analogues

| Compound Class/Analogue | Research Focus | Potential Application |

|---|---|---|

| 4-oxo-4-(indolinyl)butanoic acids | Development of S1P1 receptor agonists | Autoimmune Diseases |

| 4-phenyl-4-oxo-butanoic acid derivatives | Inhibition of kynurenine-3-hydroxylase | Neurodegenerative Diseases |

| 4-(dichlorophenyl)-4-oxo-butanoic acid derivatives | Synthesis of novel heterocyclic compounds (e.g., pyridazinones) | Chemical Synthesis, Medicinal Chemistry |

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-(3-phenoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(9-10-16(18)19)12-5-4-8-14(11-12)20-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKGFIGOMDBVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394855 | |

| Record name | 4-OXO-4-(3-PHENOXYPHENYL)BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54364-84-0 | |

| Record name | 4-OXO-4-(3-PHENOXYPHENYL)BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Oxo 4 3 Phenoxyphenyl Butyric Acid

Established Synthetic Pathways for 4-Oxo-4-aryl Butyric Acid Scaffolds

The creation of the 4-oxo-4-aryl butyric acid core structure is a foundational process in organic synthesis, with the Friedel-Crafts acylation being the most prominent and historically significant method. chemguide.co.uk

The Friedel-Crafts acylation, developed in 1877, is a quintessential method for forming carbon-carbon bonds to an aromatic ring. thieme.de The reaction typically involves the treatment of an arene with an acyl chloride or an acid anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org For the synthesis of 4-oxo-4-aryl butyric acid scaffolds, succinic anhydride is the standard acylating agent. mdpi.com

The mechanism proceeds through the generation of a highly electrophilic acylium ion. stackexchange.com The Lewis acid, such as AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride, which then opens to form the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring in a classic electrophilic aromatic substitution mechanism. stackexchange.com A subsequent deprotonation step restores aromaticity to the ring, yielding the final keto-acid product. stackexchange.com A key advantage of Friedel-Crafts acylation over its alkylation counterpart is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation. blogspot.com

While the classic AlCl₃-catalyzed reaction is robust, concerns over its environmental impact and the large stoichiometric amounts of catalyst required have driven the development of alternative methodologies. These include the use of more environmentally benign and reusable solid acid catalysts. For instance, mordenite (B1173385) zeolite has been shown to be a highly effective and reusable catalyst for the acylation of anisole, providing quantitative conversion and excellent selectivity. google.com Other approaches focus on solvent-free conditions, such as mechanochemical methods using ball-milling, which can significantly improve yields for certain substrates compared to solution-phase reactions. researchgate.netnih.gov Deep eutectic solvents, like a mixture of choline (B1196258) chloride and zinc chloride, have also been employed as both a green solvent and catalyst system for Friedel-Crafts acylations. researchgate.net

Specific Chemical Synthetic Approaches for the 3-Phenoxyphenyl Moiety Integration

Direct synthesis of 4-oxo-4-(3-phenoxyphenyl)butyric acid via the Friedel-Crafts acylation of diphenyl ether (phenoxybenzene) with succinic anhydride is not a viable strategy. The phenoxy group (-OPh) is an electron-donating group that activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. blogspot.com Consequently, this reaction would be expected to yield a mixture of 4-oxo-4-(2-phenoxyphenyl)butyric acid and 4-oxo-4-(4-phenoxyphenyl)butyric acid, with the para isomer typically predominating due to reduced steric hindrance. The desired meta-substituted product would not be formed in any significant quantity.

Chemo- and Regioselective Synthesis Strategies

Achieving the specific meta-regioselectivity required for this compound is the principal challenge and the focus of advanced synthetic strategies that circumvent the inherent ortho/para-directing influence of the phenoxy group.

Conventional Friedel-Crafts acylation is fundamentally unsuitable for producing the meta isomer from diphenyl ether. thieme.de To overcome this, recent innovations in organic synthesis have provided powerful tools for meta-selective C-H functionalization. These methods operate through mechanisms entirely different from electrophilic aromatic substitution.

One such strategy is a cooperative catalysis system using an N-heterocyclic carbene (NHC) and an organic photoredox catalyst. thieme.deresearchgate.netchemrxiv.org This method achieves a meta-selective radical acylation of electron-rich arenes. The reaction proceeds through a sequence involving a single-electron oxidation of the arene to form a radical cation, which then undergoes a radical-radical coupling with a ketyl radical generated from the acylating agent. researchgate.net This approach results in precisely the opposite regioselectivity to the classical Friedel-Crafts reaction. researchgate.netchemrxiv.org

Another powerful technique involves transition metal catalysis, specifically using a ruthenium-catalyzed ortho-metalation strategy. researchgate.net This method directs a subsequent C-H acylation to the meta position. The protocol uses a catalyst like Ru₃(CO)₁₂ with α-oxocarboxylic acids as the acylation source, demonstrating broad substrate scope and high regioselectivity for the meta position. researchgate.net These advanced methodologies represent the frontier of synthetic chemistry, enabling the construction of isomers that are inaccessible through traditional pathways.

Optimization of Reaction Conditions and Yields for Academic Scale Production

Optimization of synthetic routes focuses on maximizing yield and purity while minimizing reaction times and the use of hazardous reagents. For the general synthesis of 4-oxo-4-aryl butyric acids via Friedel-Crafts acylation, several parameters can be adjusted.

The choice of Lewis acid catalyst and solvent is critical. While AlCl₃ is common, other catalysts like iron(III) chloride (FeCl₃) can also be effective, sometimes under milder conditions. beilstein-journals.org Studies have shown that reaction temperature and catalyst loading significantly impact reaction rates and yields.

The table below illustrates the optimization of a model Friedel-Crafts acylation of anisole, showcasing the effect of different catalysts and conditions on product yield.

| Catalyst | Anhydride (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| FeCl₃·6H₂O (10 mol%) | Acetic Anhydride (2) | 60 | 4 | 94 | beilstein-journals.org |

| CoCl₂·6H₂O (10 mol%) | Acetic Anhydride (2) | 60 | 24 | 85 | beilstein-journals.org |

| Mordenite (SiO₂/Al₂O₃=200) | Acetic Anhydride | 130 | 3 | >99 | google.com |

| Mordenite (SiO₂/Al₂O₃=110) | Acetic Anhydride | 130 | 2 | >99 | google.com |

For the advanced meta-selective strategies, optimization involves fine-tuning the catalytic systems. In the photoredox-mediated radical acylation, key variables include the choice of photocatalyst, NHC catalyst, solvent, and light source. Similarly, for the ruthenium-catalyzed C-H acylation, the specific ruthenium precursor, ligands, and additives are crucial for achieving high efficiency and selectivity. researchgate.net The development of these optimized conditions is essential for transitioning these novel reactions from discoveries to practical tools for academic-scale production of complex molecules like this compound.

Derivatization and Analog Synthesis of 4 Oxo 4 3 Phenoxyphenyl Butyric Acid

Synthesis of Substituted Butanoic Acid Derivatives (e.g., positional isomers, ring substitutions)

The modification of the core 4-Oxo-4-(3-phenoxyphenyl)butyric acid structure is a fundamental strategy for exploring chemical space. Synthetic efforts focus on introducing a variety of substituents onto the aromatic rings and altering the butanoic acid chain. These substitutions can significantly influence the molecule's electronic, steric, and lipophilic properties.

These synthetic modifications are crucial for developing a comprehensive understanding of the structure-activity relationship. By systematically altering different parts of the molecule, researchers can identify the key structural features required for a desired activity.

Table 1: Examples of Synthetic Modifications on Butanoic Acid Scaffolds

| Modification Type | Example Precursor/Analog | Synthetic Goal |

| Ring Substitution | 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid | Introduce electron-withdrawing groups to alter electronic properties. mdpi.com |

| Chain Substitution | 4-Oxo-2-(4-antipyrinyl)butanoic acid derivative | Add bulky groups to the acid chain to probe steric tolerance. mdpi.com |

| Scaffold Alteration | 3-(4-Phenoxyphenyl)thieno[3,2-c]pyridine | Replace the keto-acid moiety with a different heterocyclic core while retaining the diaryl ether. nih.gov |

| Complex Side Chain | 4-Oxo-4-(indolin-1-yl)butanoic acid derivative | Incorporate the butanoic acid into a larger, more rigid heterocyclic system. nih.gov |

Incorporation into Complex Heterocyclic Systems

The 1,4-dicarbonyl functionality inherent in the 4-oxobutanoic acid structure makes it an excellent precursor for the synthesis of various heterocyclic systems. Through cyclocondensation reactions, the linear butanoic acid chain can be transformed into five- or six-membered rings, leading to the creation of novel chemical scaffolds with distinct properties.

The synthesis of pyrrole (B145914) rings from 1,4-dicarbonyl compounds is a well-established transformation in organic chemistry, most notably through the Paal-Knorr synthesis. organic-chemistry.org In this reaction, a 1,4-dicarbonyl compound is treated with a primary amine or ammonia (B1221849) under acidic conditions to yield a substituted pyrrole. wikipedia.org this compound can be considered a synthon for the required 1,4-dicarbonyl precursor. The carboxylic acid can be converted to an ester or other derivative, and the molecule can then react with various amines to form a pyrrole ring, effectively replacing the keto-acid side chain with a new heterocyclic core. This approach allows for the introduction of diverse substituents on the pyrrole nitrogen, depending on the amine used in the cyclization. organic-chemistry.orgbeilstein-journals.org This strategy is valuable for creating libraries of compounds where the diaryl ether moiety is appended to a pyrrole scaffold. rsc.org

The reaction of γ-keto acids, such as this compound, with hydrazine (B178648) (N₂H₄) or its derivatives is a classical method for constructing the pyridazinone ring system. scholarsresearchlibrary.comraco.cat This cyclocondensation reaction typically proceeds by heating the γ-keto acid with hydrazine hydrate (B1144303) in a solvent like ethanol, leading to the formation of a 6-substituted-4,5-dihydro-3(2H)-pyridazinone. raco.cat

Once formed, the pyridazinone ring offers multiple sites for further functionalization, making it a versatile scaffold. nih.govnih.gov Common subsequent reactions include:

Dehydrogenation: Treatment with reagents like bromine in acetic acid can oxidize the dihydropyridazinone to the corresponding aromatic 6-substituted-3(2H)-pyridazinone. raco.cat

N-Functionalization: The nitrogen atom in the pyridazinone ring can be alkylated or acylated to introduce various side chains. For example, reactions with formaldehyde (B43269) and a secondary amine (Mannich reaction) can yield N-dialkylaminomethyl derivatives. raco.cat

Chlorination and Nucleophilic Substitution: The hydroxyl group of the pyridazinone (in its enol form) can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃). mdpi.com This chloro-pyridazine derivative then becomes a substrate for a variety of nucleophilic substitution reactions, allowing for the introduction of amines, azides, and other functional groups. mdpi.com

Table 2: Synthesis and Functionalization of Pyridazinone Derivatives

| Reaction Type | Reagents | Product Type |

| Cyclocondensation | Hydrazine Hydrate (N₂H₄·H₂O) | 6-Aryl-4,5-dihydropyridazin-3(2H)-one raco.cat |

| Dehydrogenation | Bromine / Acetic Acid | 6-Aryl-3(2H)-pyridazinone raco.cat |

| Chlorination | Phosphorus Oxychloride (POCl₃) | 6-Aryl-3-chloropyridazine mdpi.com |

| N-Alkylation | Formaldehyde, Secondary Amine | 2-(Dialkylaminomethyl)-6-aryl-pyridazinone raco.cat |

While direct conversion is less common, the 4-oxobutanoic acid framework can serve as a starting point for building more complex fused heterocyclic systems like quinoxalines. The standard synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound. mdpi.commdpi.com The this compound can be chemically modified to generate the necessary 1,2-dicarbonyl moiety. For instance, oxidation of the methylene (B1212753) group adjacent to the existing ketone could potentially form a suitable diketone precursor. More practically, related keto-acids like α-ketoglutaric acid have been used in reactions with o-phenylenediamine (B120857) to produce quinoxaline (B1680401) derivatives, demonstrating a viable synthetic pathway from keto-acid precursors to these important heterocyclic scaffolds. ajphs.com

Preparation of Chemical Conjugates and Pro-moieties for Research Applications (e.g., amide-based conjugates)

The carboxylic acid group of this compound is a key functional handle for conjugation to other molecules. This allows for its incorporation into larger systems, the development of pro-moieties, or attachment to solid supports for synthetic applications. The most common conjugation chemistry involves the formation of a stable amide bond by reacting the carboxylic acid with a primary or secondary amine.

This strategy is widely used in medicinal chemistry to link a pharmacophore to another molecule or to a solubilizing group. For example, a series of amide-based derivatives of a related butyric acid structure were prepared to explore structure-activity relationships for enzyme inhibition. nih.gov

Furthermore, phenoxybutyric acid structures have been developed as linkers in solid-phase synthesis. A notable example is the "Backbone Amide Linker" (BAL), which is a 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid. mdpi.com This linker is attached to a solid support via its butyric acid group, and the aldehyde function is then used to anchor the first amino acid in peptide synthesis. This demonstrates the utility of the phenoxybutyric acid scaffold as a stable and versatile tool for constructing complex biomolecules. mdpi.com

Rational Design and Synthesis of Novel Structural Analogues for Specific Research Hypotheses

The development of novel analogs of this compound is often guided by rational design principles to test specific biological hypotheses. nih.gov This process involves identifying the key structural features of the molecule that may be responsible for its activity (the pharmacophore) and then making systematic modifications to optimize that activity. researchgate.net

A typical rational design strategy for this scaffold might involve:

Hypothesis Formulation: Based on a known or suspected biological target, a hypothesis is formed about how the molecule interacts with it. For example, the diaryl ether motif might be hypothesized to fit into a specific hydrophobic pocket, while the keto-acid chain may form hydrogen bonds with a receptor.

Modification of the Diaryl Ether Linkage: The flexibility of the ether bond can be altered by replacing the oxygen atom with sulfur (thioether) or a methylene group. The substitution pattern on the rings (meta-phenoxy) can be changed to ortho- or para- to investigate the optimal spatial arrangement for binding. nih.gov

Exploration of the Butyric Acid Chain: The length of the four-carbon chain can be shortened or lengthened to determine the ideal distance between the aromatic portion and the terminal carboxylic acid. The ketone can be reduced to an alcohol or removed entirely.

Structure-Activity Relationship (SAR) Analysis: Each newly synthesized analog is tested for biological activity. The results are used to build an SAR model, which clarifies which structural modifications lead to increased or decreased activity. nih.gov This iterative process of design, synthesis, and testing allows for the targeted development of more potent and selective compounds. nih.govresearchgate.net

Pharmacological and Biochemical Investigations of 4 Oxo 4 3 Phenoxyphenyl Butyric Acid and Analogues in Preclinical Research Models

Enzyme Inhibition Studies and Mechanistic Insights

Kynurenine-3-Hydroxylase (KYN-3-OHase) Inhibition and its Implications for Tryptophan Metabolism Pathways

Kynurenine-3-hydroxylase, also known as Kynurenine (B1673888) 3-monooxygenase (KMO), is a critical enzyme in the kynurenine pathway, the primary route for tryptophan degradation. This pathway produces several neuroactive metabolites, and its dysregulation is implicated in neurodegenerative diseases. Inhibition of KYN-3-OHase is considered a potential therapeutic strategy to counteract neuronal damage by shunting the pathway towards the production of the neuroprotective metabolite, kynurenic acid.

Research into a class of compounds structurally related to 4-Oxo-4-(3-phenoxyphenyl)butyric acid, namely 4-phenyl-4-oxo-butanoic acid derivatives, has identified them as inhibitors of KYN-3-OHase. Structure-activity relationship (SAR) studies have highlighted that modifications to the butanoic acid side-chain significantly influence inhibitory potency. For instance, derivatives such as 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid have been identified as among the more promising inhibitors from this class. The inhibition of this enzyme by these compounds underscores their potential to modulate tryptophan metabolism and offer neuroprotective effects.

Table 1: KYN-3-OHase Inhibitory Activity of Selected 4-Phenyl-4-oxo-butanoic Acid Analogues

| Compound Name | Structure | Key SAR Insights |

| 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | Substituted butanoic acid | Identified as a potent derivative in SAR studies. |

| 2-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | Substituted butanoic acid | Emerged as another highly interesting derivative. |

Exploration of Effects on Arachidonic Acid Metabolism and Eicosanoid Biosynthesis in Cell-Free and Cellular Assays

Arachidonic acid metabolism is a central pathway in inflammatory responses, leading to the biosynthesis of eicosanoids, including prostaglandins (B1171923) and leukotrienes. mdpi.compatsnap.com This cascade is primarily mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.comresearchgate.net The analogue fenbufen (B1672489) is classified as a non-steroidal anti-inflammatory drug (NSAID), a class of compounds known to act by inhibiting this pathway. nih.govtargetmol.com

Mechanistic studies have shown that fenbufen itself is a pro-drug with minimal intrinsic effect on cyclooxygenase activity. nih.gov It is metabolized in the body to its major active metabolite, biphenylacetic acid (BPAA), which is a potent inhibitor of prostaglandin (B15479496) synthesis. nih.gov By blocking the COX enzymes, BPAA prevents the conversion of arachidonic acid into prostaglandin H2, the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever. nih.govdrugbank.comnih.gov This mechanism is the foundation of the anti-inflammatory and analgesic effects observed with fenbufen and related compounds. nih.gov

Investigation of Other Enzyme Targets (e.g., cholinesterases, β-secretase, cyclooxygenase, lipoxygenases)

Cyclooxygenase (COX): The primary enzymatic target for this class of compounds within the arachidonic acid pathway is cyclooxygenase. Fenbufen has demonstrated inhibitory activity against both COX-1 and COX-2 isoforms, with reported IC₅₀ values of 3.9 μM and 8.1 μM, respectively. medchemexpress.com Further studies on a library of fenbufen analogues revealed that substitutions on the biphenyl (B1667301) ring system can significantly alter potency and selectivity for COX-2. mdpi.com For example, para-substituted amino and hydroxy analogues showed the most substantial COX-2 inhibition, with the p-hydroxy derivative exhibiting activity comparable to the selective COX-2 inhibitor celecoxib. mdpi.com This suggests that specific structural modifications can tune the inhibitory profile against COX isoforms. mdpi.com

Table 2: Cyclooxygenase (COX) Inhibition by Fenbufen and Selected Analogues

| Compound | Target | IC₅₀ / % Inhibition | Selectivity (COX-2/COX-1) |

| Fenbufen medchemexpress.com | COX-1 | 3.9 µM | ~0.5 |

| Fenbufen medchemexpress.com | COX-2 | 8.1 µM | |

| p-hydroxy fenbufen analogue mdpi.com | COX-2 | High (Comparable to celecoxib) | >8 |

| p-amino fenbufen analogue mdpi.com | COX-2 | High | ~60 |

| p-fluoro fenbufen analogue mdpi.com | COX-2 | Moderate | >8 |

Lipoxygenases (LOX): The lipoxygenase enzymes represent another major branch of the arachidonic acid cascade. nih.govrsc.org However, a review of the available scientific literature did not yield specific data on the direct inhibitory activity of this compound or its close analogue fenbufen against lipoxygenase enzymes.

Cholinesterases and β-Secretase (BACE1): Cholinesterases (such as acetylcholinesterase) and β-secretase are key enzymes in neurobiology and are targets for various therapeutic areas. nih.govnih.gov Extensive searches of scientific databases did not provide evidence that this compound or its analogues are direct inhibitors of these enzymes.

Receptor Ligand Binding and Functional Modulation in Receptor-Based Assays

Analysis of Gamma-Aminobutyric Acid (GABA) Receptor Interactions and Functional Blockade

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, playing a crucial role in calming neuronal activity. patsnap.com Antagonists of this receptor block its action, leading to increased neuronal excitability. patsnap.comwikipedia.org

Preclinical research has identified biphenylacetic acid (BPAA), the active metabolite of fenbufen, as a selective antagonist of the GABA-A receptor. nih.gov In electrophysiological studies using isolated rat vagus and optic nerves, BPAA alone had little effect on GABA-A mediated responses. nih.gov However, it was found to potently and concentration-dependently synergize with the antagonist effects of the antibiotic ciprofloxacin, increasing its potency by up to 33,000 times in the vagus nerve. nih.gov This synergistic action was selective for GABA-A receptors, as other ligand-gated ion channels were largely unaffected. nih.gov These findings indicate that BPAA functions as a modulator of the GABA-A receptor, acting to enhance the blocking action of other antagonists. nih.gov This interaction may contribute to the excitatory side effects observed with some NSAIDs. nih.gov

Table 3: GABA-A Receptor Antagonist Activity of Biphenylacetic Acid (BPAA)

| Preparation | Compound | IC₅₀ (GABA-A Inhibition) | Synergistic Effect |

| Rat Vagus Nerve nih.gov | Ciprofloxacin | 202 µM | - |

| Rat Vagus Nerve nih.gov | Biphenylacetic Acid | Little to no effect alone | Potentiated ciprofloxacin's effect up to 33,000-fold |

| Rat Optic Nerve nih.gov | Ciprofloxacin | 334 µM | - |

| Rat Optic Nerve nih.gov | Biphenylacetic Acid | Little to no effect alone | Potentiated ciprofloxacin's effect, but 48-fold less than in vagus nerve |

Agonism or Antagonism of Free Fatty Acid Receptors (FFA1-FFA4)

The free fatty acid receptors (FFA1, FFA2, FFA3, and FFA4) are a family of G protein-coupled receptors that are activated by fatty acids of varying chain lengths. acs.orgmdpi.com They play significant roles in metabolic and inflammatory signaling. nih.govnih.gov FFA1 and FFA4 are activated by medium and long-chain fatty acids, while FFA2 and FFA3 respond to short-chain fatty acids. mdpi.commdpi.com Despite the structural similarity of this compound to fatty acids, a thorough review of the scientific literature did not reveal any studies demonstrating that this compound or its close analogues, such as fenbufen, act as either agonists or antagonists of the FFA1-FFA4 receptors.

S1P₁ Receptor Agonism Studies

Research into butyric acid analogues has identified novel chemical series as potent and selective sphingosine-1-phosphate receptor 1 (S1P₁) agonists. researchgate.net S1P₁ receptor activation is a key mechanism for modulating the trafficking of lymphocytes from lymphoid organs, and its agonists are investigated for potential therapeutic applications in autoimmune diseases. researchgate.net

In this context, a class of compounds described as 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids has been identified as demonstrating S1P₁ receptor agonist activity. researchgate.net While structurally distinct from this compound, these compounds share the 4-oxobutanoic acid moiety, suggesting its potential as a scaffold in designing S1P₁ agonists. Preclinical studies with related S1P₁ agonists have shown the ability to induce peripheral blood lymphocyte reduction in vivo, a key pharmacodynamic marker of S1P₁ activation. researchgate.net Further structure-activity relationship (SAR) studies on related analogues, such as alkoxy-substituted pyridines, have aimed to optimize potency, selectivity against other S1P receptor subtypes (like S1PR₃), and pharmacokinetic properties while mitigating potential off-target effects. nih.gov The exploration of these butanoic acid derivatives underscores a strategy to develop non-lipid molecules that can effectively activate the S1P₁ receptor. researchgate.net

Cellular Pathway Modulation in In Vitro and Animal Models

Research into Counteracting Neuronal Excitotoxicity Mechanisms

While direct studies on this compound are limited, research on the closely related analogue, 4-phenylbutyric acid (4-PBA), provides insight into potential neuroprotective mechanisms relevant to counteracting excitotoxicity. Excitotoxicity involves neuronal damage and death resulting from the overactivation of glutamate (B1630785) receptors, leading to excessive intracellular calcium influx, mitochondrial dysfunction, and oxidative stress. nih.gov

In preclinical models of Parkinson's disease, a condition with excitotoxic components, 4-PBA has demonstrated significant neuroprotective effects. nih.gov Administration of 4-PBA was found to attenuate the depletion of mitochondrial membrane potential and reduce the augmented levels of intracellular calcium. nih.gov Furthermore, it mitigated oxidative stress and inhibited neuronal apoptosis by reducing the expression of pro-apoptotic proteins such as t-Bid, Bax, and cleaved caspase-3. nih.gov The compound also significantly attenuated the translocation of cytochrome-c from the mitochondria to the cytosol, a key step in the intrinsic apoptotic pathway often triggered by excitotoxic insults. nih.gov These findings suggest that butyric acid derivatives may exert neuroprotective effects by targeting critical downstream events of the excitotoxic cascade, including mitochondrial dysfunction and programmed cell death. nih.gov

Exploration of Anti-Inflammatory Mechanisms in Preclinical Models

Analogues of this compound have been extensively studied for their anti-inflammatory properties in a variety of preclinical models. The underlying mechanisms involve the modulation of key inflammatory pathways and the suppression of pro-inflammatory mediators.

In vitro studies using cell lines such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that butyrate (B1204436) derivatives can dose-dependently reduce the production of nitric oxide (NO) and decrease the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com Furthermore, these compounds suppress the mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov The mechanism of action often involves the inhibition of critical signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, by preventing the degradation of its inhibitor, IκBα. mdpi.com

In vivo animal models have corroborated these findings. In a TPA-induced mouse skin inflammation model, topical application of a butyric acid analogue reduced edema and attenuated the expression of COX-2 and iNOS in the inflamed tissue. nih.gov

Table 1: Summary of Anti-Inflammatory Effects of Butyric Acid Analogues in Preclinical Models

| Model System | Key Findings | Affected Mediators/Pathways |

| LPS-stimulated RAW 264.7 Macrophages | Reduced production of inflammatory mediators. | ↓ NO, iNOS, COX-2, TNF-α, IL-1β, IL-6; Inhibition of NF-κB pathway. nih.govmdpi.comnih.gov |

| Porcine Alveolar Macrophages (PAMs) | Decreased secretion of pro-inflammatory cytokines. | ↓ TNF-α, IL-1β. nih.govucdavis.edu |

| TPA-induced Mouse Ear Edema | Attenuated inflammation and expression of inflammatory enzymes. | ↓ Edema, COX-2, iNOS. nih.gov |

Investigations into Potential Anti-Cancer Mechanisms in Cell Lines and Xenograft Models

The anti-neoplastic potential of butyric acid and its derivatives has been investigated in numerous cancer cell lines and in vivo xenograft models. The primary mechanisms identified include the inhibition of cell proliferation, induction of apoptosis, and modulation of cancer-related signaling pathways. nih.govnih.gov

In vitro studies across various human colon cancer cell lines (e.g., HCT116, HT-29, Caco-2) have shown that butyrate can inhibit cell proliferation in a time- and concentration-dependent manner. mdpi.com This anti-proliferative effect is often linked to the induction of apoptosis, as evidenced by an increase in apoptotic cell populations. mdpi.com At the molecular level, butyrate derivatives have been shown to downregulate key survival signals. For instance, treatment with butyrate has been observed to decrease the phosphorylation of Akt and Extracellular signal-regulated kinases (ERK1/2), and reduce the levels of downstream effectors like c-Myc, which are critical for cell proliferation. nih.govmdpi.com

In vivo studies using xenograft models have provided further evidence of anti-tumor activity. In a study involving PC-3 prostate cancer cells injected subcutaneously into mice, treatment with solid lipid nanoparticles containing cholesteryl butyrate significantly delayed tumor growth compared to controls. nih.gov In a metastatic model where cancer cells were injected intravenously, the same treatment prevented the formation of lung metastases. nih.gov These findings highlight the potential of butyrate derivatives to not only inhibit primary tumor growth but also to interfere with metastatic processes. nih.govnih.gov

Table 2: Anti-Cancer Effects of Butyrate Derivatives in Preclinical Cancer Models

| Model System | Key Findings | Affected Molecules/Pathways |

| Human Colon Cancer Cell Lines (HCT116, HT-29, Caco-2) | Inhibition of cell proliferation and induction of apoptosis. | ↓ Phospho-ERK1/2, ↓ c-Myc, ↑ p21. mdpi.com |

| Various Tumor Cell Lines (in vitro) | Inhibition of cell viability, clonogenic capacity, and cell cycle progression. | ↓ Phospho-Akt. nih.gov |

| PC-3 Prostate Cancer Xenograft (in vivo, subcutaneous) | Substantial delay in tumor growth. | Not specified in study. nih.gov |

| PC-3 Prostate Cancer Xenograft (in vivo, intravenous) | Inhibition of lung metastases. | Not specified in study. nih.gov |

Structure Activity Relationship Sar and Ligand Design Studies for 4 Oxo 4 3 Phenoxyphenyl Butyric Acid Derivatives

Correlating Specific Structural Modifications with Observed Biological Activity

Systematic modifications of the 4-oxo-4-(3-phenoxyphenyl)butyric acid scaffold have provided valuable insights into the structural requirements for potent biological activity. While direct SAR studies on this specific compound are not extensively documented in publicly available literature, valuable inferences can be drawn from studies on structurally related analogs, particularly those containing a phenoxy-phenyl moiety.

Research on a series of 4-phenoxy-phenyl isoxazoles, which share the diaryl ether component, has demonstrated the critical role of substituents on the terminal phenyl ring and modifications of the core structure in modulating biological activity, such as the inhibition of acetyl-CoA carboxylase (ACC). nih.govnih.govsemanticscholar.orgresearchgate.net These studies provide a strong basis for understanding the SAR of this compound derivatives.

Key observations from analogous series include:

Substitution on the Phenoxy Ring: The nature and position of substituents on the phenoxy group can significantly impact activity. For instance, in the 4-phenoxy-phenyl isoxazole (B147169) series, the introduction of a cyclopropylmethoxy group at the R1 position led to a compound with an IC50 value of 99.8 nM against human ACC1, showcasing the importance of this substitution for potency. semanticscholar.org

Modifications of the Linker and Terminal Groups: Alterations to the linker connecting the phenoxy-phenyl moiety to the rest of the molecule and the nature of the terminal functional group are crucial for activity. In the isoxazole series, derivatives bearing an aromatic ring as an amide substituent at the R2 position generally exhibited better enzymatic activity. nih.gov Specifically, a compound with a bulky phenylacetamide group demonstrated the strongest ACC inhibitory effect. nih.gov

These findings suggest that a systematic exploration of substituents on both phenyl rings of the 3-phenoxyphenyl group, as well as modifications to the butyric acid chain of this compound, would be a fruitful strategy for discovering derivatives with enhanced biological activity.

Table 1: Illustrative SAR Data from 4-Phenoxy-Phenyl Isoxazole Analogs

| Compound ID | R1 Substitution (on phenoxy ring) | R2 Substitution (amide) | hACC1 IC50 (nM) |

| 6g | Cyclopropylmethoxy | H | 99.8 |

| 6l | H | Phenylacetamide | - (Strongest inhibitory effect) |

| 6q | H | Benzylurea | - (Slightly lower than 6l) |

| 6m | H | Carbamate | - (Hardly observed) |

Note: This table is adapted from data on 4-phenoxy-phenyl isoxazoles to illustrate SAR principles potentially applicable to this compound derivatives. The specific activities are for the isoxazole series against ACC. nih.govsemanticscholar.org

Rational Design Principles for Enhancing Target Selectivity and Potency

The rational design of potent and selective inhibitors based on the this compound scaffold involves a multi-faceted approach that leverages computational modeling and a deep understanding of the target's binding site.

A key strategy is to identify and exploit specific interactions within the target protein. This can be achieved through:

Structure-Based Drug Design: When the three-dimensional structure of the target is known, computational docking studies can predict how different derivatives of this compound might bind. This allows for the design of modifications that enhance favorable interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with key amino acid residues in the active site. For example, in the design of ACC inhibitors, docking studies revealed that a cyclopropylmethoxy-substituted derivative could form three hydrogen bonds within the carboxyltransferase (CT) domain of the enzyme. semanticscholar.org

Pharmacophore Modeling: In the absence of a target's crystal structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential three-dimensional arrangement of chemical features necessary for biological activity. New derivatives of this compound can then be designed to fit this pharmacophore, increasing the probability of them being active.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, the carboxylic acid of this compound could potentially be replaced with other acidic bioisosteres, such as a tetrazole, to modulate its properties.

Introduction of Conformational Constraints: By introducing rigid elements or ring structures into the flexible butyric acid chain, the conformational freedom of the molecule can be reduced. This can lead to a more favorable binding entropy and increased potency and selectivity, as the molecule is pre-organized in its bioactive conformation.

The overarching goal of these rational design principles is to maximize the complementary fit between the ligand and its target, thereby enhancing both its potency and its selectivity over other related proteins.

Enantiospecific Synthesis and Stereochemical Analysis in SAR Development

The importance of stereochemistry in SAR is well-established, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and even toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the stereoisomers of a ligand.

Therefore, in the development of derivatives of this compound, the following stereochemical aspects would be crucial to consider:

Chiral Centers: If any structural modifications introduce a chiral center, it would be imperative to synthesize and test the individual enantiomers. This would allow for a clear understanding of the stereochemical requirements for optimal interaction with the biological target.

Enantiospecific Synthesis: To obtain pure enantiomers, enantiospecific synthetic methods would need to be developed. This could involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

Stereochemical Analysis: The absolute configuration of the synthesized enantiomers would need to be determined using techniques such as X-ray crystallography or by comparison to compounds with known stereochemistry.

Differential Biological Activity: The separated enantiomers should be evaluated in biological assays to determine if one is significantly more potent or selective than the other (the eutomer). This information is critical for developing a more effective and potentially safer drug, as the less active or inactive enantiomer (the distomer) could contribute to side effects or an increased metabolic load.

A thorough investigation of the stereochemical aspects of any chiral derivatives of this compound would be a critical component of a comprehensive SAR study, providing deeper insights into the ligand-target interactions and guiding the design of more potent and selective therapeutic agents.

Computational Chemistry and Molecular Modeling Approaches for 4 Oxo 4 3 Phenoxyphenyl Butyric Acid

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

No molecular docking studies involving 4-Oxo-4-(3-phenoxyphenyl)butyric acid have been identified in the scientific literature. Therefore, there is no available data on its potential binding affinities, interaction modes, or specific protein targets.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

There are no published quantum chemical calculations detailing the electronic properties of this compound. Information regarding its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential, or reactivity descriptors derived from methods such as Density Functional Theory (DFT) is not available.

Conformational Analysis and Investigation of Intramolecular Interactions

No studies utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or computational methods to perform a conformational analysis of this compound have been found. As a result, there is no data on its stable conformers, rotational energy barriers, or specific intramolecular interactions.

Role As a Synthetic Precursor and Advanced Research Tool

Intermediate in the Synthesis of Novel Organic Molecules

The unique structural framework of 4-oxo-4-(3-phenoxyphenyl)butyric acid, which combines a flexible butyric acid chain with a rigid phenoxyphenyl group, makes it an attractive starting material for the synthesis of diverse organic molecules. The carboxylic acid moiety can be readily converted into esters, amides, or acid halides, while the ketone group is susceptible to reactions such as reduction, oxidation, and condensation. This dual reactivity allows for the stepwise or simultaneous modification of the molecule, leading to the generation of a multitude of derivatives.

While direct examples of the synthesis of non-heterocyclic novel organic molecules from this compound are not extensively documented in publicly available literature, the synthetic utility of analogous 4-oxo-4-arylbutyric acids is well-established. For instance, 4-oxo-4-phenylbutanoic acid is a known precursor in various organic transformations. orientjchem.org The principles of these reactions can be extrapolated to this compound, suggesting its potential in generating a broad spectrum of novel compounds with varied physicochemical properties.

Applications in the Development of Diverse Heterocyclic Compound Libraries

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound is a valuable scaffold for generating libraries of these important molecules. The 1,4-dicarbonyl relationship inherent in its structure is a classic precursor for the formation of five- and six-membered rings.

Studies on structurally similar compounds, such as 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid, demonstrate the potential of this class of molecules in the synthesis of pyridazinone derivatives upon reaction with hydrazines. nih.govresearchgate.netmdpi.com These pyridazinone cores can be further modified to create a diverse library of compounds. For example, treatment with reagents like phosphorus oxychloride can yield chloropyridazine derivatives, which are themselves versatile intermediates for further functionalization. nih.govresearchgate.net

Furthermore, related aroyl prop-2-enoic acids have been shown to be effective precursors for a variety of heterocycles, including pyrimidines, pyrans, and pyridines, through reactions with different nucleophiles. researchgate.net This suggests that this compound could be a key starting material for combinatorial synthesis, a technique used to rapidly generate large numbers of different but structurally related molecules. researchgate.net The ability to systematically vary the substituents on the heterocyclic core allows for the creation of extensive compound libraries, which are essential for high-throughput screening and the discovery of new bioactive molecules.

Utility in the Preparation of Advanced Chemical Probes and Ligands for Biological Systems

The phenoxyphenyl moiety of this compound is a common feature in many biologically active compounds, making this molecule an attractive starting point for the development of chemical probes and ligands. These tools are crucial for studying biological systems and for the discovery of new therapeutic agents.

In the context of ligand development, a number of potent and selective biological modulators containing the phenoxyphenyl scaffold have been identified. For instance, a series of 4-phenoxy-phenyl isoxazoles have been synthesized and evaluated as novel acetyl-CoA carboxylase (ACC) inhibitors, which have potential applications in cancer therapy. nih.gov Additionally, novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines have been developed as potent Bruton's tyrosine kinase (BTK) inhibitors. nih.gov

Moreover, a class of S1P1 receptor agonists based on a 4-oxo-4-(indolin-1-yl)butanoic acid scaffold has been discovered. nih.gov While not a direct derivative, this demonstrates the utility of the 4-oxobutanoic acid chain in creating ligands for G protein-coupled receptors. The structural similarities between these successful ligands and this compound highlight its potential as a precursor for the synthesis of novel, biologically active molecules.

The following table summarizes the key applications of this compound and its analogs in synthetic chemistry:

| Application Area | Precursor Molecule | Synthesized Molecules/Targets | Reference |

| Heterocyclic Synthesis | 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid | Pyridazinone derivatives | nih.govresearchgate.netmdpi.com |

| Heterocyclic Synthesis | 3-(4-bromobenzoyl) prop-2-enoic acid | Pyrimidines, pyrans, pyridines | researchgate.net |

| Ligand Development | 4-phenoxy-phenyl isoxazole (B147169) precursors | Acetyl-CoA carboxylase (ACC) inhibitors | nih.gov |

| Ligand Development | 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine precursors | Bruton's tyrosine kinase (BTK) inhibitors | nih.gov |

| Ligand Development | 4-oxo-4-(indolin-1-yl)butanoic acid derivatives | S1P1 receptor agonists | nih.gov |

| Chemical Probe Synthesis | 4-aryl-butylamine precursors | Fluorescent probes | researchgate.net |

Future Research Directions and Emerging Paradigms for 4 Oxo 4 3 Phenoxyphenyl Butyric Acid

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The core structure of 4-Oxo-4-(3-phenoxyphenyl)butyric acid is reminiscent of scaffolds found in biologically active molecules, suggesting a rich, yet unexplored, pharmacological potential. Future research should be directed towards identifying its biological targets and elucidating the mechanistic pathways through which it may exert its effects.

Derivatives of the closely related 3-benzoylpropionic acid have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial effects. ontosight.ai This suggests that this compound and its derivatives could be promising candidates for similar therapeutic areas. For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, which is 2-(3-benzoylphenyl)propionic acid, highlights the potential of this chemical class. nih.gov Future studies could explore whether this compound or its derivatives can modulate key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or other pro-inflammatory targets.

Furthermore, some 4-phenyl-4-oxo-butanoic acid derivatives have been identified as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. google.com This opens an intriguing avenue for investigating the neuroprotective potential of this compound. Systematic screening against a panel of enzymes and receptors involved in neurological and inflammatory pathways could uncover novel therapeutic applications.

Table 1: Potential Biological Activities Based on Analogous Compounds

| Compound Class | Observed/Potential Biological Activity | Potential Molecular Target(s) | Reference(s) |

| Benzoylpropionic acid derivatives | Anti-inflammatory, Analgesic, Antimicrobial | Cyclooxygenases (COX), various microbial targets | ontosight.ai |

| 2-(3-benzoylphenyl)propionic acid (Ketoprofen) | Anti-inflammatory, Antipyretic | Cyclooxygenases (COX-1 and COX-2) | nih.gov |

| 4-phenyl-4-oxo-butanoic acid derivatives | Neuroprotection | Kynurenine-3-hydroxylase | google.com |

| Phenyl ketone derivatives | Modulation of oxidoreductase activity | Oxidoreductases | nih.govscienceopen.com |

Development of Novel and Efficient Synthetic Methodologies for Compound Diversification

The exploration of the structure-activity relationship (SAR) of this compound hinges on the availability of a diverse library of its derivatives. Therefore, the development of novel and efficient synthetic methodologies is a critical future research direction.

The classical synthesis of this and related aromatic ketones often involves Friedel-Crafts acylation. numberanalytics.comresearchgate.net Recent advancements in this area focus on greener and more efficient catalytic systems to overcome the limitations of traditional Lewis acid catalysts like AlCl₃, which are often required in stoichiometric amounts and are sensitive to moisture. numberanalytics.comroutledge.com Future synthetic research could focus on:

Heterogeneous Catalysis: Employing solid acid catalysts such as zeolites, clays, or metal oxides to facilitate easier catalyst recovery and recycling, thereby improving the environmental footprint of the synthesis. routledge.com

Novel Lewis Acid Catalysts: Investigating the use of more robust and moisture-tolerant Lewis acids, such as those based on Sc(III) or Hf(IV), which can offer higher yields and selectivity under milder conditions. numberanalytics.com

C-H Activation: Exploring direct C-H activation/acylation of the diphenyl ether core as a more atom-economical approach to bypass the need for pre-functionalized starting materials.

These advanced synthetic strategies would enable the efficient production of a wide array of derivatives, allowing for systematic modification of the aromatic rings and the butyric acid side chain to probe their impact on biological activity.

Integration with High-Throughput Screening for the Discovery of New Biological Modulators

High-throughput screening (HTS) offers a powerful platform for the unbiased discovery of new biological activities for compounds like this compound. nih.govsigmaaldrich.com By screening this compound and its rationally designed derivatives against large libraries of biological targets, researchers can rapidly identify potential therapeutic applications that might not be predicted from its structure alone.

Future research should involve:

Phenotypic Screening: Utilizing cell-based assays to screen for compounds that induce a desired physiological change, such as inhibiting cancer cell proliferation, reducing inflammatory responses in macrophages, or protecting neurons from excitotoxicity. nih.gov This approach is agnostic to the specific molecular target and can uncover novel mechanisms of action.

Target-Based Screening: Screening against specific enzymes, receptors, or other proteins that are known to be involved in disease pathways. Based on its structural similarity to other bioactive molecules, promising target classes could include kinases, proteases, and nuclear receptors.

The data generated from HTS campaigns can provide crucial starting points for lead optimization programs, guiding the synthetic chemistry efforts described in the previous section to improve potency and selectivity.

Advanced Theoretical Predictions for Novel Applications and Chemical Reactivity

Computational and theoretical chemistry are indispensable tools for predicting the properties and potential applications of novel chemical entities, thereby guiding and accelerating experimental research. nih.govscienceopen.com For this compound, advanced theoretical predictions can provide insights into several key areas.

Molecular Docking and Virtual Screening: Computational models of protein targets can be used to predict the binding affinity and mode of interaction for this compound and its derivatives. This can help prioritize compounds for synthesis and biological testing and can suggest structural modifications to enhance binding. researchgate.net

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the compound's electronic properties, reactivity, and metabolic stability. researchgate.net This can help in understanding its mechanism of action and in designing derivatives with improved pharmacokinetic properties.

ADMET Prediction: In silico models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which is crucial for early-stage drug discovery to identify candidates with a higher probability of success in clinical development. researchgate.net

Recent studies on other phenyl ketone derivatives have successfully used computational prediction to identify promising agents against nonalcoholic fatty liver disease by modulating oxidoreductase activity, demonstrating the power of this approach. scienceopen.comresearchgate.net

Table 2: Potential Computational Approaches and Their Applications

| Computational Method | Application for this compound | Potential Outcome | Reference(s) |

| Molecular Docking | Predicting binding to biological targets (e.g., enzymes, receptors) | Identification of potential therapeutic targets and lead compounds | researchgate.net |

| Quantum Chemistry (e.g., DFT) | Calculation of electronic properties, reactivity, and stability | Understanding of reaction mechanisms and metabolic fate | researchgate.net |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles | Early identification of drug-like candidates with favorable properties | researchgate.net |

| Virtual Screening | High-throughput computational screening against target libraries | Rapid identification of potential hits from large virtual libraries | nih.gov |

Investigations into Chemical Ecology and Environmental Fate of the Compound

As with any synthetic compound that has the potential for wider production, understanding its environmental impact is crucial. Future research should therefore include investigations into the chemical ecology and environmental fate of this compound.

Environmental Fate: Studies on the persistence, mobility, and degradation of the compound in soil and aquatic environments are needed. Aromatic ketones can be found in various environmental samples, often arising from combustion processes, and their fate is an area of active research. acs.org The phenoxyphenyl moiety is also present in some pesticides, and their environmental persistence and degradation pathways have been studied. piat.org.nzresearchgate.net Investigations could focus on:

Biodegradation: Assessing the susceptibility of the compound to microbial degradation. mdpi.com

Photodegradation: Determining the stability of the compound under sunlight.

Sorption: Measuring its tendency to bind to soil and sediment, which affects its mobility in the environment.

Chemical Ecology: This field explores the role of chemicals in the interactions between living organisms. numberanalytics.commdpi.com While speculative, it would be interesting to investigate if this compound or its derivatives have any allelopathic effects (inhibiting the growth of other plants) or act as semiochemicals (e.g., pheromones or kairomones) for insects. Some simple ketones, like acetophenone, are known to play roles in insect chemical ecology. mdpi.com Such studies could reveal unintended ecological consequences or even novel applications in agriculture or pest management.

Given the widespread presence of xenobiotic aromatic compounds in the environment, a proactive assessment of the ecological profile of this compound is a responsible and necessary direction for future research. mdpi.com

Q & A

Q. What are the established synthetic routes for 4-Oxo-4-(3-phenoxyphenyl)butyric acid, and what reaction conditions are critical for success?

The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation or ketone formation via condensation. For example, reacting 3-phenoxyphenylacetic acid with succinic anhydride under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) can yield the target compound. Temperature control (80–120°C) and stoichiometric ratios (1:1.2 molar ratio of precursor to anhydride) are critical to minimize side products like oligomers . Purification often employs recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ketone and carboxylic acid functional groups. Key signals include a carbonyl resonance at ~200 ppm (¹³C NMR) for the ketone and a downfield proton signal (~12 ppm, ¹H NMR) for the carboxylic acid. Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) provides molecular ion peaks (e.g., m/z 298 [M+H]⁺) to verify molecular weight. Infrared (IR) spectroscopy can corroborate carbonyl stretches (~1700 cm⁻¹ for ketone and carboxylic acid) .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound derivatives be systematically addressed?

Contradictory data, such as variable apoptotic effects in cancer cell lines, may arise from differences in cell culture conditions (e.g., serum concentration, hypoxia) or assay protocols. To resolve this:

- Standardize in vitro models (e.g., use identical HCT116 or HeLa cell lines across studies).

- Perform dose-response curves (0.1–100 µM) to identify threshold effects.

- Validate mechanisms via caspase-3/7 activity assays and flow cytometry for cell cycle analysis .

- Compare results with structurally similar analogs (e.g., fluorophenyl or trifluoromethyl derivatives) to isolate substituent effects .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

Scale-up challenges include heat dissipation and byproduct formation. Key optimizations:

- Use continuous-flow reactors to enhance temperature control during exothermic steps (e.g., acylation).

- Employ catalytic Lewis acids (e.g., ZnCl₂) to accelerate condensation reactions.

- Implement fractional distillation or preparative HPLC for high-purity isolation (>98%) .

- Monitor reaction progress via in-line FTIR or HPLC to terminate reactions at maximal conversion.

Q. How does structural modification of the phenoxyphenyl moiety influence the compound’s bioactivity and physicochemical properties?

Substituents on the phenyl ring modulate lipophilicity (logP) and electronic effects, impacting bioavailability and target binding. For example:

- Electron-withdrawing groups (e.g., -F, -CF₃ at the 4-position) enhance metabolic stability but may reduce solubility.

- Bulkier substituents (e.g., -OCH₃) increase steric hindrance, potentially diminishing enzyme inhibition.

- Systematic SAR studies can be conducted by synthesizing analogs via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, followed by in vitro screening for cytotoxicity or kinase inhibition .

Methodological Considerations

- Safety Protocols : Handle this compound in fume hoods due to potential irritancy (GHS Category Xi). Use PPE (gloves, goggles) and neutralize waste with bicarbonate before disposal .

- Data Reproducibility : Document reaction parameters (e.g., solvent purity, humidity) and share raw spectral data (NMR, MS) in supplementary materials for peer validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.